molecular formula C20H20N2O5S B2553301 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922661-83-4

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2553301
CAS No.: 922661-83-4
M. Wt: 400.45
InChI Key: ZEKOPBKYGCYASX-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and α-haloketone.

    Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and 2,3-dimethoxybenzoic acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups and the thiazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKOPBKYGCYASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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